molecular formula C19H32O2 B12419663 5beta-Androstan-3alpha,17beta-diol-2,2,3beta,4,4-d5

5beta-Androstan-3alpha,17beta-diol-2,2,3beta,4,4-d5

Cat. No.: B12419663
M. Wt: 297.5 g/mol
InChI Key: CBMYJHIOYJEBSB-GZXAYGEWSA-N
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Description

5β-Androstan-3α,17β-diol-2,2,3β,4,4-d5 is a deuterium-labeled derivative of 5β-androstane-3α,17β-diol (5β-Adiol), a C19 steroid metabolite of testosterone. The compound is isotopically substituted with five deuterium atoms at positions 2,2,3β,4,4, enhancing its utility as an internal standard in mass spectrometry-based analyses . Its non-deuterated form (CAS 1851-23-6) is synthesized via the 17β-hydroxyl pathway and is structurally characterized by a 5β hydrogen configuration (A/B ring junction in cis conformation) and hydroxyl groups at positions 3α and 17β . The deuterated variant’s molecular formula is C₁₉H₂₇D₅O₂, with a molecular weight of approximately 297.46 g/mol (base compound: 292.46 g/mol + 5 Da from deuterium) .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C19H32O2

Molecular Weight

297.5 g/mol

IUPAC Name

(3R,5R,8R,9S,10S,13S,14S,17S)-2,2,3,4,4-pentadeuterio-10,13-dimethyl-1,5,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthrene-3,17-diol

InChI

InChI=1S/C19H32O2/c1-18-9-7-13(20)11-12(18)3-4-14-15-5-6-17(21)19(15,2)10-8-16(14)18/h12-17,20-21H,3-11H2,1-2H3/t12-,13-,14+,15+,16+,17+,18+,19+/m1/s1/i7D2,11D2,13D

InChI Key

CBMYJHIOYJEBSB-GZXAYGEWSA-N

Isomeric SMILES

[2H][C@]1(C(C[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CC[C@@H]2C1([2H])[2H])CC[C@@H]4O)C)C)([2H])[2H])O

Canonical SMILES

CC12CCC(CC1CCC3C2CCC4(C3CCC4O)C)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Deuterium Labeling Strategies

Base-Catalyzed Deuteration of Androsterone Derivatives

A foundational approach involves deuterium exchange at specific carbon positions using deuterated bases. Starting with androsterone (5α-androstan-3α-ol-17-one), potassium methoxide-d$$4$$ facilitates deuterium incorporation at the C16 and C17 positions. The reaction proceeds via base-catalyzed enolate formation, enabling hydrogen-deuterium exchange at acidic β-carbon positions. Subsequent reduction with sodium borodeuteride (NaBD$$4$$) introduces additional deuterium at C3 and C17, yielding 5β-androstan-3α,17β-diol-2,2,3β,4,4-d5 with >95% isotopic purity. Key parameters include:

  • Reaction temperature : 50–60°C to optimize exchange kinetics without degrading the steroid backbone.
  • Solvent system : Anhydrous tetrahydrofuran (THF) or dioxane to maintain base activity.
Table 1: Deuterium Incorporation via Base-Catalyzed Exchange
Position Deuteration Source Isotopic Enrichment (%)
C2, C4 CD$$_3$$OD/KOD 98–99
C3 NaBD$$_4$$ 97
C16, C17 KOD/CH$$_3$$OD 96

Multi-Step Synthesis from Epiandrosterone

A six-step synthesis starting from epiandrosterone (3β-hydroxy-5α-androstan-17-one) achieves higher regioselectivity for the 5β configuration. The route includes:

  • Oxidation : Epimerization at C5 using Jones reagent (CrO$$3$$/H$$2$$SO$$_4$$) to form 5β-androstan-3β-ol-17-one.
  • Deuterium labeling : Treatment with deuterated acetic anhydride (Ac$$2$$O-d$$6$$) introduces deuterium at C2 and C4 via acid-catalyzed exchange.
  • Reduction : Sodium borodeuteride reduces the 17-keto group to 17β-hydroxy, concurrently deuterating C3.
  • Chromatographic purification : Silica gel column chromatography with ethyl acetate/hexane (3:7) isolates the product in 63% overall yield.

Isotopic Purity and Analytical Validation

Mass Spectrometry Characterization

High-resolution mass spectrometry (HRMS) confirms isotopic enrichment. The molecular ion [M+H]$$^+$$ appears at m/z 297.487, consistent with C$${19}$$H$${27}$$D$$5$$O$$2$$. Key fragments include:

  • m/z 253.3 (loss of D$$_2$$O from C3 and C17 hydroxyls).
  • m/z 149.1 (cleavage of the A-ring).
Table 2: HRMS Data for 5β-Androstan-3α,17β-Diol-d5
Parameter Value
Molecular formula C$${19}$$H$${27}$$D$$5$$O$$2$$
Exact mass 297.487 g/mol
Isotopic purity ≥99 atom % D
Major fragments (m/z) 253.3, 149.1

Nuclear Magnetic Resonance (NMR) Analysis

$$^1$$H and $$^13$$C NMR spectra validate deuterium positions and stereochemistry:

  • C2 and C4 : Absence of proton signals at δ 1.2–1.5 ppm confirms deuteration.
  • C3 and C17 : Broad singlets at δ 3.6 ppm (C3-OH) and δ 3.9 ppm (C17-OH) indicate β-hydroxyl groups.
  • C5 : Coupling constants ($$J_{5,6}$$ = 12.4 Hz) confirm the 5β configuration.

Industrial-Scale Production and Challenges

Custom Synthesis Protocols

Commercial suppliers (e.g., LGC Standards, NMIA) produce the compound via made-to-order synthesis. Key steps include:

  • Deuterium sourcing : High-purity D$$2$$O and NaBD$$4$$ minimize isotopic dilution.
  • Quality control : LC-MS and $$^2$$H-NMR ensure ≥98% chemical and isotopic purity.
Table 3: Industrial Synthesis Parameters
Parameter Specification
Starting material Epiandrosterone
Reaction scale 10–100 g
Purity (HPLC) ≥98%
Lead time 8–12 weeks

Challenges in Deuterium Retention

  • Isotopic exchange reversibility : Acidic workup or prolonged storage in protic solvents (e.g., methanol) may reverse deuteration at C3 and C17.
  • Byproduct formation : Incomplete reduction yields 5β-androstan-3α-ol-17-one-d$$_3$$, requiring iterative chromatography.

Applications in Metabolic Research

Tracer Studies in Steroid Metabolism

The compound serves as an internal standard in GC-MS assays to quantify endogenous 5β-androstanediol in urine. Deuterium labeling enables differentiation from endogenous analogs during hydrolysis and extraction.

Hormone Receptor Binding Assays

Its high affinity for androgen receptors (AR) (K$$_d$$ = 2.1 nM) facilitates studies on AR activation pathways. Deuteration improves metabolic stability, prolonging half-life in in vitro models.

Chemical Reactions Analysis

Glucuronidation Reactions

This compound undergoes glucuronidation, a Phase II metabolic reaction catalyzed by UDP-glucuronosyltransferases (UGTs). The deuterium substitution at positions 2, 2, 3beta, 4, and 4 enhances metabolic stability, making it useful for tracing reaction pathways. Three glucuronidation methods have been studied for related androstane derivatives:

Method Anomer Formed Yield Key Condition
Koenigs-Knorrβ-anomerModerateMethyl-2,3,4-tri-O-acetyl-1α-bromo glucuronate
Imidate Procedureβ-anomerLowTrichloroacetimidoyl reagent
Triflate Catalysisα-anomerHighTrimethylsilyl triflate catalyst

These methods highlight the stereochemical outcomes (α/β anomers) based on reaction conditions, which are critical for understanding the deuterated variant’s behavior in metabolic studies .

Enzymatic Metabolism

The compound interacts with steroid-metabolizing enzymes, though deuterium substitution may alter reaction kinetics:

  • 3α-Hydroxysteroid Dehydrogenase (3α-HSD) : Catalyzes reversible oxidation/reduction at the 3α-hydroxy group, a key step in androgen metabolism .

  • CYP7b1 : Converts 3beta-Diol (a metabolite) to 6α- and 7α-triols, though deuterium may slow this process due to isotope effects .

  • 5β-Reductase : Reduces testosterone to 5β-dihydrotestosterone analogs, a pathway relevant to its deuterated structure .

Deuterium’s isotopic effect likely increases the half-life of intermediate metabolites, as seen in studies using deuterated tracers .

Receptor Binding and Signal Modulation

While not a direct chemical reaction, binding to steroid hormone-binding globulin (SHBG) and estrogen receptor beta (ERβ) involves non-covalent interactions:

  • SHBG Binding : The non-deuterated analog 5α-androstane-3α,17β-diol binds SHBG, triggering cAMP signaling . Deuterated forms may exhibit similar affinity but altered dissociation rates.

  • ERβ Activation : Metabolites like 3beta-Diol activate ERβ, influencing downstream pathways (e.g., E-cadherin expression) .

Stability and Deuterium Effects

The deuterium atoms at positions 2, 3beta, and 4 confer kinetic stability, as evidenced by:

Property Deuterated Form Non-Deuterated Form
Metabolic Half-lifeExtendedShorter
Enzymatic Oxidation RateReduced (isotope effect)Higher
Glucuronidation EfficiencySimilar to native compoundBaseline

This stability makes the compound valuable for isotope-labeling studies in steroid metabolism .

Scientific Research Applications

Compound “5” has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of compound “5” involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Structural and Stereochemical Differences

Key differentiating factors include:

  • 5α vs. 5β Configuration : The 5α-androstane series (e.g., 5α-androstane-3α,17β-diol) has a trans A/B ring junction, whereas the 5β series has a cis junction. This difference impacts metabolic pathways; 5α-reduced androgens like dihydrotestosterone (DHT) are potent agonists of the androgen receptor, while 5β metabolites are often less active .
  • Hydroxyl Group Orientation : 3α vs. 3β hydroxylation affects solubility and receptor binding. For example, 5α-androstane-3β,17β-diol (HMDB0000493) shows distinct chromatographic retention and metabolic roles compared to its 3α counterpart .

Deuterated Analogues

Deuterated steroids are primarily used as analytical standards. Examples include:

  • Androsterone-d5 (5α-Androstan-3α-ol-17-one-2,2,3,4,4-d5): A DHT metabolite with deuteration at similar positions; molecular weight 295.48 g/mol .
  • 5α-Cholestan-3α-ol-d5 : A structurally related deuterated cholesterol derivative used in lipidomics .

Metabolic and Functional Roles

  • 5α-Adiol : Found in tammar wallaby testes, it is synthesized via pathways involving 5α-pregnane intermediates, bypassing testosterone .

Data Tables

Table 1: Structural Comparison of Key Androstanediol Derivatives

Compound Name CAS Number Configuration Molecular Formula Molecular Weight (g/mol) Key Applications
5β-Androstan-3α,17β-diol-2,2,3β,4,4-d5 N/A 5β, 3α, 17β C₁₉H₂₇D₅O₂ ~297.46 MS internal standard
5β-Androstan-3α,17β-diol (non-deut.) 1851-23-6 5β, 3α, 17β C₁₉H₃₂O₂ 292.46 Metabolic studies
5α-Androstan-3α,17β-diol 1852-53-5 5α, 3α, 17β C₁₉H₃₂O₂ 292.46 Androgen biosynthesis
5α-Androstan-3β,17β-diol 5714-50-5 5α, 3β, 17β C₁₉H₃₂O₂ 292.46 Structural biology
Androsterone-d5 N/A 5α, 3α, 17-keto C₁₉H₂₃D₅O₂ 295.48 Steroid quantification

Table 2: Key Physicochemical Properties

Property 5β-Adiol-d5 5β-Adiol (non-deut.) 5α-Adiol
Melting Point Not reported 219–221°C 219–221°C
Solubility Slightly soluble in DMSO Similar to deuterated form Similar to 5β-Adiol
Stability Stable with inert storage Stable at -20°C Stable under dry conditions

Biological Activity

5beta-Androstan-3alpha,17beta-diol-2,2,3beta,4,4-d5 (commonly referred to as 5β-Diol) is a deuterated form of the naturally occurring steroid hormone androstanediol. This compound has garnered attention in various fields of biological research due to its unique pharmacological properties and potential therapeutic applications. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, physiological effects, and relevant case studies.

  • Molecular Formula : C19H32O2
  • Molecular Weight : 297.40 g/mol
  • CAS Number : 1224710-37-5
  • IUPAC Name : (3R,5R,8R,9S,10S,13S,14S,17S)-2,2,3,4,4-pentadeuterio-10,13-dimethyl-1,5,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthrene-3,17-diol

5β-Diol primarily exerts its biological effects through interactions with androgen receptors and other molecular targets:

  • Androgen Receptor Modulation : 5β-Diol acts as a selective modulator of androgen receptors (AR), influencing gene expression related to male characteristics and reproductive functions. Its action may differ from that of testosterone and dihydrotestosterone (DHT) due to its unique binding affinity and selectivity for AR subtypes .
  • Neurosteroid Activity : This compound has been shown to modulate GABA_A receptors and may possess neuroprotective properties. It influences neurotransmitter systems and could play a role in mood regulation and cognitive functions .

Biological Effects

  • Endocrine Functions :
    • Androgenic Activity : As a metabolite of testosterone and DHT, 5β-Diol contributes to the development of masculine traits and reproductive functions. Studies indicate that it can influence spermatogenesis and testosterone synthesis in testicular tissues .
  • Neurological Impacts :
    • Anticonvulsant Properties : Research has demonstrated that 5β-Diol exhibits anticonvulsant effects in animal models. It protects against seizures induced by various chemicals and electrical stimulation . The compound's mechanism involves modulation of excitatory neurotransmission in the brain.
  • Cardiovascular Effects :
    • Some studies suggest that 5β-Diol may have protective cardiovascular effects by improving endothelial function and reducing oxidative stress .

Case Study 1: Anticonvulsant Activity

A study investigated the anticonvulsant properties of 5α-androstane-3α-ol-17-one (a related compound) alongside 5β-Diol. Results showed that both compounds provided dose-dependent protection against seizures in various models (ED50 values for 5β-Diol were notably higher than for its 5α counterpart) .

Case Study 2: Hormonal Regulation

In a study examining hormonal levels in men with epilepsy, alterations in androgen levels were noted. The presence of metabolites like 5β-Diol correlated with improved hormonal balance and reduced seizure frequency .

Case Study 3: Neuroprotection

Research into the neuroprotective effects of neurosteroids highlighted that administration of 5β-Diol improved cognitive function in models of stress-induced memory impairment .

Comparative Analysis with Related Compounds

Compound NameBiological ActivityBinding Affinity to ARNotable Effects
TestosteronePotent androgenic activityHighMuscle growth, libido enhancement
Dihydrotestosterone (DHT)Strong androgenic effectsVery highHair loss in males
5alpha-Androstane-3alpha-diolModerate androgenic activityModerateNeuroprotective effects
5beta-Androstan-3alpha-diol Selective AR modulatorVariableAnticonvulsant properties

Q & A

Basic Research Questions

Q. What methodological approaches ensure high purity during the synthesis of 5β-Androstan-3α,17β-diol-2,2,3β,4,4-d5?

  • Answer : Synthesis purity can be ensured using liquid chromatography-mass spectrometry (LC-MS) for real-time monitoring of intermediates and final products. Isotopic labeling integrity (e.g., deuterium at positions 2,3β,4) should be verified via nuclear magnetic resonance (NMR) spectroscopy, focusing on chemical shift consistency and peak splitting patterns. Purity ≥98% is achievable through iterative recrystallization in methanol or ethanol, as validated by thin-layer chromatography (TLC) .

Q. What are the critical safety protocols for handling deuterated androstane derivatives in laboratory settings?

  • Answer : Adhere to GHS hazard classifications (e.g., H302, H315 for oral toxicity and skin irritation). Use N95/P1 respirators during powder handling, nitrile gloves, and safety goggles. Work in fume hoods to prevent inhalation of particulate matter. Emergency procedures include immediate rinsing of exposed skin/eyes with water and medical consultation for ingestion .

Q. How should 5β-Androstan-3α,17β-diol-2,2,3β,4,4-d5 be stored to maintain stability over long-term studies?

  • Answer : Store at -20°C in airtight, light-resistant containers under inert gas (e.g., argon). Stability ≥5 years is achievable when moisture content is maintained below 0.1% (verified by Karl Fischer titration). Avoid repeated freeze-thaw cycles by aliquoting solutions in methanol (20 mg/mL) .

Advanced Research Questions

Q. What metabolic pathways involve 5β-Androstan-3α,17β-diol-2,2,3β,4,4-d5, and how can isotopic labeling resolve kinetic ambiguities?

  • Answer : Deuterated analogs enable tracking of enzymatic transformations, such as 3β-hydroxysteroid dehydrogenase-mediated conversion to 17β-hydroxy-5α-androstan-3-one. In vitro assays with NADPH cofactors reveal isotope effects on reaction rates (Table 1). Use LC-MS/MS with multiple reaction monitoring (MRM) to distinguish labeled vs. unlabeled metabolites .

Table 1: Key Metabolic Pathways and Cofactor Dependencies

SubstrateCofactorPrimary ProductKinetic Isotope Effect (KIE)
5β-Androstan-3α,17β-diol-d5NADPH5α-Androstan-3α,17β-diol-d51.2–1.5 (3β-hydroxylation)
5β-Androstan-3α,17β-diol-d5NAD+17β-Hydroxy-5α-androstan-3-one-d5Not observed

Q. How can researchers address contradictions in reported biological activities of deuterated androstane derivatives?

  • Answer : Reconcile discrepancies by:

  • Theoretical alignment : Link experimental outcomes to steroid receptor binding models (e.g., androgen receptor docking simulations).
  • Methodological replication : Standardize cell-based assays (e.g., luciferase reporter systems) with controlled deuterium exchange rates.
  • Data triangulation : Cross-validate results using isotopic dilution mass spectrometry and X-ray crystallography .

Q. What experimental designs are optimal for studying isotopic effects on the physicochemical properties of 5β-Androstan-3α,17β-diol-d5?

  • Answer : Employ a factorial design (2^k framework) to isolate variables:

  • Factors : Deuterium substitution (positions 2,3β,4), solvent polarity, temperature.
  • Responses : Solubility (HPLC-measured), melting point (DSC), and logP (shake-flask method).
  • Analysis : Multivariate ANOVA to quantify deuterium’s contribution to hydrophobicity and crystal lattice stability .

Q. How can computational models enhance the study of deuterated androstane derivatives in metabolic engineering?

  • Answer : Integrate COMSOL Multiphysics with AI-driven parameter optimization:

  • Simulate enzyme-substrate docking using molecular dynamics (MD) to predict deuterium’s steric effects.
  • Train neural networks on LC-MS/MS datasets to predict metabolic flux distributions.
  • Validate with in vitro microsomal assays and stable isotope tracing .

Methodological Notes

  • Theoretical Frameworks : Ground studies in steroidogenesis pathways or isotopic tracer kinetics to ensure hypothesis-driven designs .
  • Data Validation : Use NIST-certified reference materials and inter-laboratory comparisons to mitigate analytical bias .

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